molecular formula C11H11NO2 B070057 4-(Furan-2-ylmethoxy)aniline CAS No. 179246-32-3

4-(Furan-2-ylmethoxy)aniline

Cat. No.: B070057
CAS No.: 179246-32-3
M. Wt: 189.21 g/mol
InChI Key: FLVOTBDSASKFPT-UHFFFAOYSA-N
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Description

4-(Furan-2-ylmethoxy)aniline is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a methoxy group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-ylmethoxy)aniline typically involves the reaction of 4-chloroaniline with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(Furan-2-ylmethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group in the aniline moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(Furan-2-ylmethoxy)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its furan moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

    4-(Furan-2-ylmethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of an aniline moiety.

    4-(Furan-2-ylmethoxy)phenol: Similar structure but with a hydroxyl group instead of an aniline moiety.

    4-(Furan-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline moiety.

Uniqueness: 4-(Furan-2-ylmethoxy)aniline is unique due to its combination of a furan ring and an aniline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(furan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVOTBDSASKFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390302
Record name 4-(furan-2-ylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

179246-32-3
Record name 4-(furan-2-ylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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